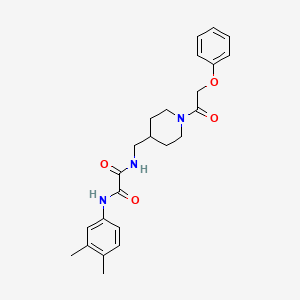

N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, the general class of oxalamides and related structures are well-represented, which can give insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method involves the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to produce di- and mono-oxalamides, as described in a novel one-pot synthetic approach . This method is operationally simple and high yielding, which could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide moiety, which can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial in forming supramolecular networks, as seen in the case of N,N'-bis(4-pyridylmethyl)oxalamide, where intermolecular N-H...N and C-H...O hydrogen bonds lead to an extended network . Such structural analyses are essential for understanding the properties and potential applications of this compound.

Chemical Reactions Analysis

Oxalamide compounds can undergo various chemical reactions, including acid-catalyzed rearrangements and substitutions. The reactivity of the oxalamide group, along with other functional groups present in the molecule, determines the types of chemical transformations that the compound can participate in. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the substitution at the nitrogen atom with different electrophiles . Such reactions could be relevant when considering the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure. For example, the crystal structure and NMR spectroscopy of fentanyl analogs provide insights into the protonation sites and the supramolecular arrangements in the solid state . These properties are important for understanding the behavior of the compound in different environments and can affect its solubility, stability, and biological activity. The specific properties of this compound would need to be empirically determined, but the existing literature on related compounds provides a foundation for predicting its characteristics.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Studies involving molecular interactions, particularly focusing on antagonist activities against specific receptors, such as the CB1 cannabinoid receptor, provide insights into the design and synthesis of compounds with targeted therapeutic effects. For instance, the molecular interaction of certain antagonists with the CB1 receptor has been detailed, highlighting the potential for designing compounds that target specific aspects of receptor binding and activity, which could be relevant to the research applications of N1-(3,4-dimethylphenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).

Catalysis and Organic Synthesis

Copper-catalyzed hydroxylation and coupling reactions involving (hetero)aryl halides under mild conditions have been explored, indicating the utility of certain catalyst systems in facilitating complex organic transformations. This research area suggests potential applications for compounds in facilitating or undergoing specific types of chemical reactions, providing a pathway to synthesize novel materials or pharmaceuticals (Xia et al., 2016).

Compound Optimization for Therapeutic Use

Research into the optimization of lead compounds for therapeutic use, focusing on potency, side effect liability, and in vivo activity, is crucial. This includes the development of compounds with high selectivity for specific NMDA receptor subtypes, demonstrating the potential for tailored therapeutic applications that minimize side effects while maximizing therapeutic efficacy (Zhou et al., 1999).

Pharmacological Characterization

The detailed pharmacological characterization of compounds, including their binding affinities, antagonist activities, and potential for neuroprotection, provides a foundation for the development of new drugs. Research into compounds with selective antagonist activities at specific receptors highlights the approach to drug development that focuses on targeted interactions to achieve desired therapeutic outcomes (Gill et al., 2002).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-17-8-9-20(14-18(17)2)26-24(30)23(29)25-15-19-10-12-27(13-11-19)22(28)16-31-21-6-4-3-5-7-21/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWISTUPADYHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)